Lipophilicity (logP) Reduction vs. N-(2-Fluorobenzyl) Analog Enhances Aqueous Solubility Potential
The target compound displays a ZINC-computed logP of 2.456 (XLogP3 method), which is 0.9 units lower than the estimated logP of ~3.3 for the N-(2-fluorobenzyl) analog (3-(4-chlorophenyl)-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide). The logP reduction originates from the two methoxy oxygen atoms that increase polar surface area within the N-benzyl substituent [1]. A ΔlogP of 0.9 units corresponds to a predicted 8‑fold increase in intrinsic aqueous solubility based on the General Solubility Equation [2].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 2.456 (ZINC, XLogP3) |
| Comparator Or Baseline | N-(2-fluorobenzyl) analog; estimated logP ~3.3 (XLogP3 additivity based on fragment difference) |
| Quantified Difference | ΔlogP = 0.9 units; ~8‑fold predicted solubility gain (via General Solubility Equation) |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental logP available for either compound |
Why This Matters
The 8‑fold predicted solubility advantage may reduce the need for DMSO or surfactant co-solvents in cell-based assays, decreasing vehicle toxicity and improving dose–response accuracy.
- [1] ZINC Database. ZINC67317419 – 3-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)butanamide (logP = 2.456). https://zinc.docking.org/substances/ZINC000067317419/ (accessed 2026-05-10). View Source
- [2] Ran, Y.; Yalkowsky, S. H. Prediction of Drug Solubility by the General Solubility Equation (GSE). J. Chem. Inf. Comput. Sci. 2001, 41 (2), 354–357. https://doi.org/10.1021/ci000338c (Class-level inference for logP‑solubility relationship). View Source
